5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-12-5-6-13(20)9-17(12)27(24,25)21-14-7-8-15-16(10-14)26-11-19(2,3)18(23)22(15)4/h5-10,21H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZHYVYLPXGHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various pharmacological contexts.
- Molecular Formula : C19H21ClN2O4S
- Molecular Weight : 408.9 g/mol
- IUPAC Name : 5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
This compound features a sulfonamide group, which is known for its diverse biological activities.
The precise mechanism of action for this compound remains under investigation; however, compounds with similar structures often exhibit significant interactions with various biological targets:
- Inhibition of Enzymatic Activity : Many sulfonamides inhibit carbonic anhydrase and other enzymes critical for metabolic processes.
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties by mimicking para-aminobenzoic acid (PABA), thus inhibiting folate synthesis in bacteria.
Antitumor Activity
Recent studies suggest that derivatives of oxazepin compounds exhibit antitumor properties. For instance:
- Case Study : A related compound demonstrated significant inhibition of tumor cell proliferation in vitro and in vivo models by inducing apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound can modulate inflammatory pathways:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and chemokines through the NF-kB signaling pathway .
Antibacterial Properties
Sulfonamides are well-documented for their antibacterial effects:
- Activity Against Pathogens : Studies have shown effectiveness against a range of Gram-positive and Gram-negative bacteria by disrupting folate metabolism .
Table 1: Summary of Biological Activities
Vorbereitungsmethoden
Alkylation and Cyclization Strategy
The benzo[b]oxazepine core is synthesized via a modified Dieckman condensation, adapted from methods used in 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine production.
Procedure:
- Starting Materials: Methyl 2-amino-5-methylbenzoate (I) reacts with ethyl 3-bromo-2-methylpropanoate (II) in acetonitrile under basic conditions (NaH, -20°C to 20°C).
- Alkylation: Forms secondary amine intermediate (III).
- Cyclization: Heating to 80–150°C induces intramolecular ester condensation, yielding 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine-8-amine (IV).
Reaction Conditions:
| Step | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Acetonitrile | Sodium hydride | -20°C → 20°C | 6 h | 78% |
| 2 | Toluene | — | 120°C | 4 h | 65% |
Key Optimization:
- Base Selection: Sodium hydride outperforms potassium tert-butoxide in minimizing side products.
- Solvent Polarity: Polar aprotic solvents (acetonitrile) enhance alkylation efficiency compared to DMF.
Synthesis of 5-Chloro-2-Methylbenzenesulfonyl Chloride
Chlorosulfonation of Toluene Derivative
5-Chloro-2-methylbenzenesulfonyl chloride (V) is prepared via electrophilic substitution:
Procedure:
- Chlorosulfonation: 4-Chloro-3-methyltoluene reacts with chlorosulfonic acid (ClSO₃H) at 0°C.
- Quenching: Ice-cold water addition precipitates the sulfonyl chloride.
Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C (gradual) |
| Molar Ratio (Substrate:ClSO₃H) | 1:1.2 |
| Purity (HPLC) | 95% |
Challenges:
- Regioselectivity: Para-chloro substitution dominates due to steric hindrance from the methyl group.
- Hydrolysis Mitigation: Rigorous temperature control prevents sulfonic acid formation.
Sulfonamide Coupling Reaction
Nucleophilic Aromatic Substitution
The final step involves reacting the benzooxazepine amine (IV) with 5-chloro-2-methylbenzenesulfonyl chloride (V) under Schotten-Baumann conditions:
Procedure:
- Reagents: IV (1 eq), V (1.1 eq), aqueous NaOH (2 eq), THF/H₂O (1:1).
- Conditions: 0°C → 25°C, 12 h stirring.
- Workup: Acidification to pH 3–4 precipitates the product.
Optimization Data:
| Parameter | Effect on Yield |
|---|---|
| Excess Sulfonyl Chloride | Increases yield to 82% |
| Solvent (THF vs. DCM) | THF improves solubility |
| pH Control | Critical for suppressing hydrolysis |
Characterization:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.68 (d, J=8.4 Hz, 1H, Ar-H), 6.95 (d, J=8.4 Hz, 1H, Ar-H), 4.12 (m, 2H, OCH₂), 2.41 (s, 3H, CH₃).
- HRMS (ESI): m/z calculated for C₂₁H₂₂ClN₂O₄S [M+H]⁺: 433.0984; found: 433.0986.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A patent-derived method employs Suzuki-Miyaura coupling for late-stage diversification:
Steps:
- Introduce boronic ester to benzooxazepine at C-8.
- Cross-couple with 5-chloro-2-methylbenzenesulfonamide boronate.
Advantages:
- Enables modular synthesis of analogs.
- Avoids harsh chlorosulfonation conditions.
Limitations:
- Requires prefunctionalized boronate intermediates.
- Lower yield (58%) compared to classical methods.
Industrial-Scale Considerations
Q & A
Q. Key characterization data :
| Parameter | Method | Example Value/Outcome |
|---|---|---|
| Molecular weight | Mass spectrometry | 422.9 g/mol |
| Purity | HPLC | ≥95% |
| Functional groups | IR spectroscopy | Sulfonamide S=O (1350 cm⁻¹) |
Basic: Which structural features influence its biological activity?
Answer:
Critical structural elements include:
- Tetrahydrobenzooxazepine core : Provides rigidity and influences binding affinity to biological targets (e.g., enzymes or receptors) .
- Chloro and methyl substituents : Enhance lipophilicity and metabolic stability, as seen in analogs with similar substitutions .
- Sulfonamide group : Facilitates hydrogen bonding with target proteins, a common feature in enzyme inhibitors .
These features are validated through comparative studies using truncated analogs, where removal of the sulfonamide group reduces activity by >70% in enzyme inhibition assays .
Basic: How can researchers assess its potential therapeutic targets?
Answer:
Methodological approaches include:
- In vitro binding assays : Screen against panels of kinases, GPCRs, or ion channels using fluorescence polarization or surface plasmon resonance (SPR) .
- Enzyme inhibition studies : Measure IC₅₀ values for candidate enzymes (e.g., carbonic anhydrase) via spectrophotometric assays .
- Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) to identify antiproliferative effects .
Advanced: How can reaction conditions be optimized for higher yield?
Answer:
Use statistical experimental design (e.g., Box-Behnken or factorial design) to evaluate variables:
- Factors : Temperature, solvent polarity, catalyst loading .
- Response surface modeling : Identify optimal conditions (e.g., 75°C, DMF as solvent, 5 mol% Pd catalyst) to maximize yield .
Recent studies reduced reaction times by 40% using microwave-assisted synthesis, achieving yields >85% .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Synthetic modifications : Prepare analogs with variations in substituents (e.g., replacing chloro with fluoro) or altering the oxazepine ring’s alkyl groups .
- Biological testing : Compare IC₅₀ values across analogs in target-specific assays (see table below).
- Computational modeling : Use docking simulations (e.g., AutoDock) to correlate structural changes with binding energy changes .
Q. Example SAR Data :
| Analog Modification | IC₅₀ (Target Enzyme) | Binding Energy (kcal/mol) |
|---|---|---|
| Chloro → Fluoro | 12 nM → 45 nM | -8.2 → -6.5 |
| Methyl → Ethyl (Core) | 8 nM → 22 nM | -9.1 → -7.8 |
Advanced: How to resolve contradictions in biological activity data?
Answer:
- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, buffer pH) to minimize variability .
- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .
- Orthogonal assays : Confirm activity using alternative methods (e.g., SPR if initial data came from fluorescence assays) .
Advanced: What computational methods predict reactivity or degradation pathways?
Answer:
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states .
- Degradation modeling : Simulate hydrolysis or oxidation pathways under physiological conditions (pH 7.4, 37°C) using software like Gaussian .
- Machine learning : Train models on existing benzoxazepine datasets to predict stability .
Advanced: What strategies enable regioselective modifications?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., sulfonamide NH) during alkylation or acylation .
- Catalytic control : Use Pd catalysts with bulky ligands to direct coupling reactions to less hindered positions .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack at specific ring positions .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor protein stability shifts after compound treatment to confirm binding .
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target, followed by pull-down and MS identification .
Advanced: What challenges arise in scaling up synthesis?
Answer:
- Purification bottlenecks : Replace column chromatography with continuous flow crystallization for large batches .
- Byproduct formation : Optimize stoichiometry and mixing efficiency using microreactors to minimize side reactions .
- Thermal hazards : Conduct differential scanning calorimetry (DSC) to identify exothermic risks during scaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
